molecular formula C11H21NO4 B2879342 Tert-butyl N-[(3R,4S)-4-hydroxy-5,5-dimethyloxolan-3-yl]carbamate CAS No. 2418593-44-7

Tert-butyl N-[(3R,4S)-4-hydroxy-5,5-dimethyloxolan-3-yl]carbamate

Cat. No.: B2879342
CAS No.: 2418593-44-7
M. Wt: 231.292
InChI Key: DNWQGXNFTMHTBM-SFYZADRCSA-N
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Description

Tert-butyl N-[(3R,4S)-4-hydroxy-5,5-dimethyloxolan-3-yl]carbamate is a chemical compound with the molecular formula C11H21NO4 It is a derivative of oxolane, featuring a tert-butyl carbamate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl N-[(3R,4S)-4-hydroxy-5,5-dimethyloxolan-3-yl]carbamate typically involves the reaction of tert-butyl carbamate with a suitable oxolane derivative. One common method includes the use of tert-butyl carbamate and (3R,4S)-4-hydroxy-5,5-dimethyloxolane-3-carboxylic acid under dehydrating conditions to form the desired product. The reaction is often carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the carbamate bond.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl N-[(3R,4S)-4-hydroxy-5,5-dimethyloxolan-3-yl]carbamate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The carbamate group can be reduced to an amine.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as pyridinium chlorochromate (PCC) or Dess-Martin periodinane can be used under mild conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or borane (BH3) are common reducing agents.

    Substitution: Tosyl chloride (TsCl) in the presence of a base like triethylamine (TEA) can facilitate the substitution of the hydroxyl group.

Major Products

    Oxidation: Formation of tert-butyl N-[(3R,4S)-4-oxo-5,5-dimethyloxolan-3-yl]carbamate.

    Reduction: Formation of tert-butyl N-[(3R,4S)-4-amino-5,5-dimethyloxolan-3-yl]carbamate.

    Substitution: Formation of various substituted oxolane derivatives depending on the nucleophile used.

Scientific Research Applications

Tert-butyl N-[(3R,4S)-4-hydroxy-5,5-dimethyloxolan-3-yl]carbamate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential role in biochemical pathways and as a probe in enzymatic studies.

    Medicine: Explored for its potential therapeutic properties, including as a prodrug or a pharmacophore in drug design.

    Industry: Utilized in the synthesis of specialty chemicals and materials with specific functional properties.

Mechanism of Action

The mechanism of action of tert-butyl N-[(3R,4S)-4-hydroxy-5,5-dimethyloxolan-3-yl]carbamate involves its interaction with specific molecular targets. The carbamate group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The oxolane ring may also interact with hydrophobic pockets in target molecules, enhancing binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • Tert-butyl N-[(3S,4S)-3-aminooxan-4-yl]carbamate
  • Tert-butyl N-[(3R,4R)-4-hydroxy-5,5-dimethyloxolan-3-yl]carbamate
  • Tert-butyl N-[(3R,4S)-4-hydroxy-5,5-dimethyltetrahydrofuran-3-yl]carbamate

Uniqueness

Tert-butyl N-[(3R,4S)-4-hydroxy-5,5-dimethyloxolan-3-yl]carbamate is unique due to its specific stereochemistry, which can influence its reactivity and interaction with biological targets

Properties

IUPAC Name

tert-butyl N-[(3R,4S)-4-hydroxy-5,5-dimethyloxolan-3-yl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21NO4/c1-10(2,3)16-9(14)12-7-6-15-11(4,5)8(7)13/h7-8,13H,6H2,1-5H3,(H,12,14)/t7-,8+/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNWQGXNFTMHTBM-SFYZADRCSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(C(CO1)NC(=O)OC(C)(C)C)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1([C@H]([C@@H](CO1)NC(=O)OC(C)(C)C)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H21NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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